molecular formula C13H17BFNO4 B1446461 Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate CAS No. 1622217-20-2

Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Cat. No.: B1446461
CAS No.: 1622217-20-2
M. Wt: 281.09 g/mol
InChI Key: WSPHCRVNJOWFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Conventions

Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate (CAS 1622217-20-2) is a heterocyclic compound featuring a pyridine core modified with three distinct functional groups: a fluorine atom at position 2, a tetramethyl-1,3,2-dioxaborolane moiety at position 5, and a methyl ester at position 3. Its molecular formula is $$ \text{C}{13}\text{H}{17}\text{BFNO}_4 $$, with a molecular weight of 281.09 g/mol.

The IUPAC name follows systematic substitution rules:

  • The pyridine ring serves as the parent structure.
  • Substituents are numbered to prioritize the carboxylate group (position 3), followed by fluorine (position 2) and the boronate ester (position 5).
  • The tetramethyl-1,3,2-dioxaborolane group is named as a bicyclic boronate ester substituent.

Key structural parameters derived from crystallographic analogs include:

Bond/Parameter Length/Value Source
B–O bond (boronate ester) 1.43–1.48 Å
C–F bond (pyridine) 1.34 Å
Pyridine ring planarity ±0.02 Å deviation

The methyl ester group introduces steric hindrance, while the boronate ester’s tetracoordinated boron adopts a distorted tetrahedral geometry.

Electronic Effects of Fluorine Substituents on Pyridine Ring Systems

Fluorine’s electronegativity ($$ \chi = 3.98 $$) induces significant electronic perturbations in the pyridine ring. The Hammett substituent constant for meta-fluorine ($$ \sigma_m = 0.34 $$) reflects its strong electron-withdrawing inductive (-I) effect, while its resonance (+R) contribution is minimal due to poor orbital overlap with the aromatic system. In this compound, the fluorine at position 2 polarizes the ring, reducing electron density at positions 3 and 5 by 12–18% compared to unsubstituted pyridine, as shown by density functional theory (DFT) calculations.

Key electronic effects :

  • Inductive polarization : Fluorine withdraws electron density via σ-bonds, stabilizing negative charges at ortho and para positions.
  • Resonance limitation : Fluorine’s lone pairs poorly conjugate with the pyridine π-system, limiting resonance stabilization.
  • Impact on reactivity : The electron-deficient ring facilitates electrophilic substitution at position 4, while the boronate ester and methyl ester direct cross-coupling reactions to position 5.

Comparative NMR chemical shifts highlight fluorine’s influence:

Proton Position δ (ppm) in Fluorinated Pyridine δ (ppm) in Parent Pyridine
H-2 8.42 8.50
H-4 7.89 7.35
H-6 8.15 7.85

Data derived from

Boronate Ester Functional Group Characteristics and Coordination Chemistry

The tetramethyl-1,3,2-dioxaborolane group is a cyclic boronate ester that enhances stability and solubility in organic solvents. Its boron atom adopts sp³ hybridization, with bond lengths and angles consistent with tetracoordinated boron species:

Boron Coordination B–O Length (Å) O–B–O Angle (°)
Trigonal planar 1.32–1.36 120
Tetrahedral (ester) 1.43–1.48 109.5

This group participates in Suzuki-Miyaura cross-coupling reactions, where the boron center transiently adopts a trigonal planar geometry during transmetallation. Coordination studies with transition metals (e.g., Pd, Re) reveal:

  • Boronate esters act as Lewis acids, forming adducts with Lewis bases (e.g., amines, phosphines).
  • The B–O bond lengthens by 0.03–0.05 Å upon coordination, as observed in rhenium complexes.

Example reaction pathway :

  • Transmetallation with Pd(0):
    $$ \text{B(OR)}3 + \text{Pd}(0) \rightarrow \text{Pd–B(OR)}2 + \text{OR}^- $$
  • Reductive elimination yields biaryl products.

Comparative Analysis with Related Fluorinated Boronates

The compound’s properties are contextualized against analogs:

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity
6-Fluoropyridine-2-boronic acid 140.91 Boronic acid, ortho-fluorine Suzuki coupling, pH-sensitive
5-Bromo-3-fluoropyridine-2-carboxylic acid 220.00 Carboxylic acid, meta-fluorine Organometallic synthesis
2-Fluoropyridine-4-boronic acid 140.91 Boronic acid, para-fluorine Photoluminescent complexes

Structural distinctions :

  • Steric effects : The methyl ester in the target compound reduces hydrolysis susceptibility compared to boronic acids.
  • Electronic effects : Fluorine at position 2 provides stronger -I effects than meta- or para-substituted analogs, altering regioselectivity in cross-couplings.
  • Boron coordination : Tetramethyl dioxaborolane offers greater air stability than pinacol boronate esters due to reduced Lewis acidity.

Crystallographic comparisons show that fluorinated boronates exhibit 5–10% shorter B–C bonds (1.55–1.58 Å) than non-fluorinated analogs (1.61–1.65 Å), attributed to fluorine’s electron-withdrawing effects.

Properties

IUPAC Name

methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPHCRVNJOWFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Starting Material Selection: Typically, a methyl 2-fluoro-5-halopyridine-3-carboxylate (e.g., bromide or iodide) is used as the precursor. The halogen serves as a leaving group for subsequent borylation.

  • Borylation Reaction: The halogenated pyridine undergoes a transition-metal catalyzed borylation, commonly via palladium-catalyzed Suzuki-type coupling or direct Miyaura borylation, to install the tetramethyl-1,3,2-dioxaborolane group at the 5-position.

  • Reaction Conditions: The borylation typically employs bis(pinacolato)diboron (B2pin2) as the boron source, a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4, and a base (e.g., potassium acetate or potassium carbonate) in an aprotic solvent like dioxane or tetrahydrofuran (THF). The reaction is performed under inert atmosphere (argon or nitrogen) at elevated temperatures (80–100°C).

  • Purification: The product is isolated by standard chromatographic techniques and characterized by NMR, LC-MS, and elemental analysis to confirm the integrity of the fluorine, methyl ester, and boronic ester groups.

Detailed Preparation Method

Step Reagents/Conditions Description
1. Halogenated Pyridine Preparation Methyl 2-fluoro-5-bromopyridine-3-carboxylate (commercial or synthesized) Starting material with halogen at 5-position for borylation
2. Borylation Reaction Bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), dioxane, 90°C, 12-24 h, inert atmosphere Catalytic borylation to replace bromine with tetramethyl-1,3,2-dioxaborolane group
3. Work-up and Purification Extraction with ethyl acetate, washing, drying, silica gel chromatography Isolation of pure methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Reaction Optimization and Research Findings

  • Catalyst Selection: Pd(dppf)Cl2 has shown superior activity and selectivity compared to Pd(PPh3)4 in the borylation of fluorinated pyridines, minimizing deboronation and side reactions.

  • Base Effect: Potassium acetate (KOAc) is preferred over potassium carbonate for better yields and cleaner reactions.

  • Solvent Influence: Dioxane provides a good balance of solubility and reaction rate; THF is an alternative but may require longer reaction times.

  • Temperature: Elevated temperatures (around 90°C) are necessary to achieve complete conversion without decomposing sensitive groups.

  • Reaction Time: Typically 12 to 24 hours to ensure full conversion.

  • Yield: Optimized conditions yield the desired boronic ester in 70–85% isolated yield.

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Methyl 2-fluoro-5-bromopyridine-3-carboxylate Commercially available or synthesized in-house
Boron Source Bis(pinacolato)diboron (B2pin2) Provides tetramethyl-1,3,2-dioxaborolane group
Catalyst Pd(dppf)Cl2 (5 mol%) High activity and selectivity
Base Potassium acetate (KOAc) Facilitates borylation
Solvent 1,4-Dioxane Good solubility and thermal stability
Temperature 90°C Optimal for reaction rate and yield
Reaction Time 12–24 hours Ensures full conversion
Yield 70–85% Dependent on purity of starting materials
Purification Silica gel chromatography Standard method for isolation
Storage 2–8°C under inert atmosphere Prevents hydrolysis of boronic ester

Summary of Research Sources and Data

  • The preparation methods align with established protocols for borylation of halogenated fluoropyridines, supported by literature on palladium-catalyzed Miyaura borylation reactions.

  • Stability and handling notes are consistent with data from chemical suppliers and peer-reviewed articles on boronic ester derivatives.

  • The reaction conditions and yields have been optimized through iterative experimentation reported in synthetic organic chemistry journals focusing on heterocyclic boronic esters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions.

Major Products Formed

    Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

    Alcohols/Phenols: Formed through oxidation of the boronic ester group.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation. The presence of the fluorine atom may enhance the lipophilicity of the compound, improving its bioavailability and efficacy against various cancer cell lines.

Case Study : In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines, suggesting its potential as a lead compound in drug development for cancer therapies.

Synthetic Chemistry

Reagent in Organic Synthesis
The dioxaborolane group in this compound makes it a valuable reagent for various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Comparison of Cross-Coupling Reagents

CompoundReaction TypeYield (%)Reference
This compoundSuzuki Coupling85
Other Boron CompoundsSuzuki Coupling70
Aryl Boronic AcidsNegishi Coupling75

Materials Science

Development of Functional Materials
The incorporation of boron into organic frameworks allows for the development of novel materials with unique electronic properties. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable electronic characteristics.

Case Study : Research has shown that materials derived from this compound exhibit improved charge transport properties compared to traditional organic semiconductors, making them suitable candidates for next-generation electronic devices.

Agricultural Chemistry

Pesticide Development
The fluorinated pyridine derivatives have been explored for their potential use as agrochemicals. The unique structure of this compound may provide enhanced activity against pests while reducing toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is crucial in the synthesis of various biologically active compounds and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate, a comparative analysis with structurally analogous pyridine-boronate esters is provided below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
This compound C₁₃H₁₆BFNO₄ 2-F, 3-COOCH₃, 5-Bpin Fluorine, Carboxylate, Boronate 279.10 (calculated)
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine C₁₂H₁₄BF₄NO₂ 3-F, 2-CF₃, 5-Bpin Fluorine, Trifluoromethyl, Boronate 305.06
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine C₁₂H₁₃BClF₃NO₂ 2-Cl, 3-Bpin, 5-CF₃ Chlorine, Trifluoromethyl, Boronate 315.50
Methyl 6-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate C₁₃H₁₈BNO₅ 6-OH, 5-Bpin, 3-COOCH₃ Hydroxyl, Carboxylate, Boronate 279.10

Key Comparison Points

Electronic Effects :

  • The carboxylate group in the target compound increases electron-withdrawing effects compared to trifluoromethyl (CF₃) or chloro (Cl) substituents in analogues . This enhances oxidative stability but may reduce nucleophilic reactivity in cross-couplings .
  • Fluorine at position 2 provides steric and electronic modulation, improving metabolic resistance compared to hydroxyl (OH) or hydrogen substituents .

Reactivity in Cross-Coupling: Suzuki-Miyaura reactions with the target compound benefit from the electron-deficient pyridine ring, facilitating transmetallation with palladium catalysts. In contrast, hydroxyl-substituted analogues (e.g., Methyl 6-hydroxy-...) exhibit lower coupling efficiency due to competitive coordination of the hydroxyl group with palladium .

Solubility and Crystallinity: The carboxylate ester in the target compound improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to nonpolar CF₃ or Cl substituents . Hydroxyl-containing analogues (e.g., Methyl 6-hydroxy-...) exhibit higher polarity, favoring crystalline packing via hydrogen bonding, as observed in C-H···O interactions in related structures .

Synthetic Utility :

  • The target compound’s boronate group at position 5 enables selective coupling at the para position of the pyridine ring, contrasting with meta-substituted analogues (e.g., 2-chloro-3-Bpin derivatives ).

Table 2: Reaction Efficiency Comparison

Compound Cross-Coupling Yield (%) Preferred Coupling Partner Reference
This compound 85–92% Aryl iodides
3-Fluoro-5-Bpin-2-CF₃-pyridine 78–88% Aryl bromides
2-Chloro-3-Bpin-5-CF₃-pyridine 65–75% Aryl triflates
Methyl 6-hydroxy-5-Bpin-pyridine-3-carboxylate 50–60% Activated aryl chlorides

Biological Activity

Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a synthetic compound with potential applications in pharmaceutical development, particularly in the field of cancer treatment and organic synthesis. Its unique structure, featuring both a pyridine ring and a boron-containing dioxaborolane moiety, contributes to its biological activity.

  • Chemical Name : this compound
  • Molecular Formula : C13H17BFNO4
  • CAS Number : 1622217-20-2
  • Molecular Weight : 263.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its potential as an inhibitor of specific kinases involved in cancer progression. The presence of the dioxaborolane group enhances its reactivity and selectivity towards these targets.

Biological Activity Overview

  • Anticancer Properties
    • Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from pyridine structures have demonstrated IC50 values in the nanomolar range against breast cancer cell lines such as MDA-MB-231 .
    • In animal models, these compounds have been effective in reducing tumor size and preventing metastasis, suggesting a promising role in targeted cancer therapies.
  • Kinase Inhibition
    • The compound has been investigated for its inhibitory effects on kinases such as GSK-3β and IKKβ. Inhibitors targeting these kinases are crucial for modulating signaling pathways involved in cancer cell survival and proliferation .
    • In vitro assays indicated that this compound inhibited kinase activity with IC50 values comparable to established inhibitors.
  • Toxicity Profile
    • Toxicological assessments have shown that this compound exhibits low acute toxicity profiles in rodent models at high doses (up to 2000 mg/kg) without significant adverse effects .

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

  • Case Study 1 : A derivative of this compound was tested on MDA-MB-231 cells and demonstrated an IC50 value of 0.126 μM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 11.73 μM) .
CompoundIC50 (μM)Cell Line
Methyl 2-fluoro...0.126MDA-MB-231
5-Fluorouracil11.73MDA-MB-231

Research Findings

  • Selectivity Index : The selectivity index for methyl 2-fluoro... was significantly higher than that of conventional therapies, indicating a potential for reduced side effects while maintaining efficacy against cancer cells .
  • Pharmacokinetics : Studies have reported favorable pharmacokinetic profiles with good oral bioavailability (31.8%) and clearance rates suggesting efficient metabolism and excretion pathways .

Q & A

Basic Question

  • NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm substituent positions and boron coordination. For example, the tetramethyl dioxaborolane group shows a sharp singlet at ~1.3 ppm (¹H) and ~25 ppm (¹¹B) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. The fluorine atom’s electron-withdrawing effect may influence crystallographic parameters like bond lengths .

How does the fluorine substituent influence reactivity in cross-coupling reactions?

Advanced Question
The meta-fluorine group:

  • Electron-withdrawing effect : Enhances electrophilicity at the boronate-bearing carbon, facilitating transmetallation in Suzuki-Miyaura reactions.
  • Steric hindrance : Minimal due to its small size, preserving catalytic site accessibility.
PropertyImpact on Reactivity
Electronegativity (χ)Increases Lewis acidity of boron
Absolute Hardness (η)Higher η values correlate with reduced softness, favoring interactions with soft Pd catalysts .

How to resolve contradictions between NMR and crystallographic data?

Advanced Question
Discrepancies (e.g., bond length mismatches) arise from:

  • Dynamic effects in solution : NMR averages conformers, while X-ray captures static structures.
  • Crystal packing forces : Distort bond angles/lengths.

Q. Methodology :

DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data.

Twinned refinement : Use SHELXL to model disordered regions in crystals .

Variable-temperature NMR : Identify fluxional behavior .

What computational approaches predict the compound’s electronic properties?

Advanced Question

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites.
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation between boron and the pyridine ring.
ParameterCalculation MethodRelevance
Ionization Potential (I)ΔSCF (PBE0/def2-TZVP)Determines χ and η via (I + A)/2 and (I − A)/2
Electron Affinity (A)

How to handle air- and moisture-sensitive intermediates during synthesis?

Basic Question

  • Storage : Use flame-dried glassware and store boronate esters under argon at −20°C.
  • Reaction Setup : Conduct reactions in anhydrous solvents (e.g., THF over molecular sieves) with strict inert gas purging .

What are the challenges in scaling up the synthesis of this compound?

Advanced Question

  • Boron Contamination : Residual Pd catalysts require removal via activated charcoal or silica-thiol columns.
  • Byproduct Formation : Competing protodeboronation or homo-coupling. Mitigate via:
    • Optimized stoichiometry (1:1.2 aryl halide:boronate).
    • Low-temperature quenching (0°C) to arrest side reactions .

How does the tetramethyl dioxaborolane group enhance stability compared to boronic acids?

Basic Question
The dioxaborolane moiety:

  • Hydrolysis resistance : The cyclic ester structure prevents boronic acid formation in moist environments.
  • Thermal stability : Decomposes above 150°C, enabling high-temperature reactions.
  • Crystallinity : Facilitates purification via recrystallization .

What are the applications of this compound in medicinal chemistry?

Advanced Question

  • Protease inhibitor development : The pyridine-boronate motif mimics transition states in enzymatic reactions.
  • PET radiotracer synthesis : ¹⁸F-labeled derivatives target receptors in vivo.
  • Methodology : Radiolabel via isotopic exchange (¹⁸F⁻ for 2-fluoro substituent) under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.